3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features an adamantane moiety, a bromophenyl group, and a pyrrolidine-2,5-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethyl acetate and hexanes, and purification steps such as flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the bromophenyl group can interact with various biological receptors. The pyrrolidine-2,5-dione structure is crucial for the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Shares the adamantane moiety but lacks the bromophenyl and pyrrolidine-2,5-dione groups.
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Pyrrolidine-2,5-dione derivatives: Compounds with the same pyrrolidine-2,5-dione ring but different substituents.
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE is unique due to the combination of its three distinct structural components.
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c22-16-1-3-17(4-2-16)24-19(25)8-18(20(24)26)23-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,13-15,18,23H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHPNWLBYVEQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4CC(=O)N(C4=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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